![molecular formula C13H12N2O5S B2487094 N-(4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide CAS No. 518332-01-9](/img/structure/B2487094.png)
N-(4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide
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Overview
Description
Scientific Research Applications
- Research : Studies have explored 4-HPR’s effectiveness against severe dengue virus (DENV) infection in mouse models. Researchers evaluated its in vivo exposure profile and compared it to existing clinical formulations. Novel lipid-based formulations achieved over a 3-fold improvement in exposure, making it a potential candidate for antiviral therapy .
Antiviral Activity Against Flaviviruses
Cancer Treatment
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide, also known as Fenretinide , primarily targets cancer cells . It has been investigated for potential use in the treatment of various types of cancer, including prostate cancer and breast cancer .
Mode of Action
Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It selectively accumulates in certain tissues, such as breast tissue, which contributes to its effectiveness against specific types of cancer .
Biochemical Pathways
Fenretinide’s mode of action involves the induction of apoptosis rather than differentiation, an effect that is strikingly different from that of vitamin A . This property renders Fenretinide an attractive candidate for cancer chemoprevention . The biosynthesis of phenolic compounds present in foods has been discussed, based on each class .
Result of Action
Fenretinide treatment may cause ceramide, a wax-like substance, to build up in tumor cells. This buildup is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .
Action Environment
The action of Fenretinide can be influenced by various environmental factors. For instance, it has been found to be functional under hypoxic conditions, such as those within tumors . Furthermore, its action is p53 independent and caspase independent, making it a versatile tool in the fight against cancer .
properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-9-2-5-11(15(17)18)8-13(9)21(19,20)14-10-3-6-12(16)7-4-10/h2-8,14,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGZYFQKLRLDLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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